molecular formula C17H16O4 B2660210 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione CAS No. 20837-35-8

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione

Cat. No.: B2660210
CAS No.: 20837-35-8
M. Wt: 284.311
InChI Key: PCLZJNZZJDVGDM-UHFFFAOYSA-N
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Description

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione is an organic compound with the molecular formula C17H16O4 and a molar mass of 284.31 g/mol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentane-1,5-dione backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione can be synthesized through several synthetic routes. One common method involves the condensation reaction between 4-hydroxybenzaldehyde and 1,5-pentanedione in the presence of a base catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability. Industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to participate in redox reactions, which can modulate cellular processes. Additionally, its ability to undergo substitution reactions enables it to form derivatives with enhanced biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-methoxyphenyl)pentane-1,5-dione: Similar structure but with methoxy groups instead of hydroxy groups.

    1,5-Bis(4-chlorophenyl)pentane-1,5-dione: Similar structure but with chloro groups instead of hydroxy groups.

    1,5-Bis(4-nitrophenyl)pentane-1,5-dione: Similar structure but with nitro groups instead of hydroxy groups.

Uniqueness

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione is unique due to the presence of hydroxy groups, which impart specific chemical reactivity and biological activity. The hydroxy groups enable the compound to participate in hydrogen bonding and redox reactions, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.

Properties

IUPAC Name

1,5-bis(4-hydroxyphenyl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11,18-19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLZJNZZJDVGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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